1-Methyl-7-vinyl-1H-indole
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Overview
Description
1-Methyl-7-vinyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-vinyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with a vinylating agent under specific conditions. For instance, the reaction of 1-methylindole with vinyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an inert solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted indole.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Methyl-7-vinyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-7-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The vinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The indole ring may also participate in binding interactions with proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-Methyl-7-vinyl-1H-indole can be compared with other indole derivatives such as:
1-Methylindole: Lacks the vinyl group, making it less reactive in certain chemical reactions.
7-Vinylindole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-3-vinylindole: Has the vinyl group at the 3-position, leading to different chemical and biological properties.
Uniqueness: The presence of both the methyl and vinyl groups in this compound imparts unique chemical reactivity and potential biological activities, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
7-ethenyl-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h3-8H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIQCYTXIYTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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